molecular formula C11H14ClNO3S2 B2641958 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2097904-10-2

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

Cat. No. B2641958
CAS RN: 2097904-10-2
M. Wt: 307.81
InChI Key: GUPONYHPKWUXFY-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly referred to as CHET, and it has been found to have several potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Pharmacological Activities

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide and its derivatives have been explored for various pharmacological activities. For instance, thiophene sulfonamide derivatives, including those with 5-chloro substituents, were synthesized and evaluated for anticonvulsant activity. Specifically, some compounds in this category exhibited notable protection against picrotoxin-induced convulsions. One compound, in particular, demonstrated significant anticonvulsive effects and offered complete protection in models (Farag et al., 2012).

Anticancer Properties

There's a growing interest in the synthesis of novel heterocyclic compounds with a sulfonamide moiety due to their potential as therapeutic agents. Some of these synthesized compounds have shown promising results in anticancer evaluations. The mechanism of action often involves the inhibition of enzymes like human topoisomerase types I and II, crucial in the DNA replication process. The inhibition of these enzymes can lead to the control of cell proliferation in various human cancers. For instance, a series of heterocyclic compounds with a sulfonamide moiety were synthesized and evaluated, showing potent antiproliferative effects on various cancerous cell lines. Some compounds significantly interfered with the DNA relaxation mediated by topoisomerases, indicating their potential as dual topoisomerase poisons (Halawa et al., 2020).

properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPONYHPKWUXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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